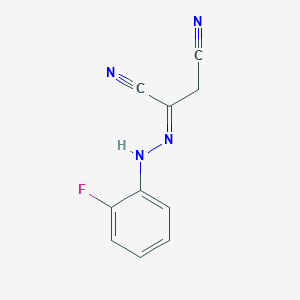
1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide is a chemical compound with the molecular formula C9H5FN4 It is known for its unique structure, which includes a cyano group and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate, followed by the addition of cyanogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The cyano and fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and fluorophenyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-cyano-N-(4-fluorophenyl)methanecarbohydrazonoylcyanide
- 1-cyano-N-(3-fluorophenyl)methanecarbohydrazonoylcyanide
- 1-cyano-N-(2-chlorophenyl)methanecarbohydrazonoylcyanide
Uniqueness
1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity. This positional isomerism can lead to differences in biological activity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C10H7FN4 |
|---|---|
Peso molecular |
202.19 g/mol |
Nombre IUPAC |
(1Z)-2-cyano-N-(2-fluoroanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C10H7FN4/c11-9-3-1-2-4-10(9)15-14-8(7-13)5-6-12/h1-4,15H,5H2/b14-8- |
Clave InChI |
HUHGACGXAFDSRD-ZSOIEALJSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)N/N=C(/CC#N)\C#N)F |
SMILES canónico |
C1=CC=C(C(=C1)NN=C(CC#N)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071002.png)
![N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide](/img/structure/B13071007.png)
![1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13071014.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13071027.png)
![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)
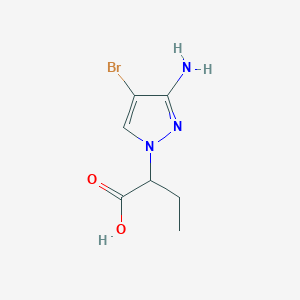
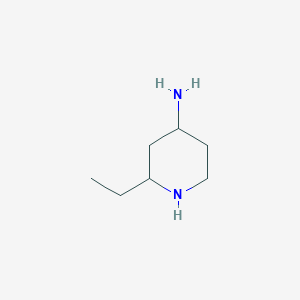
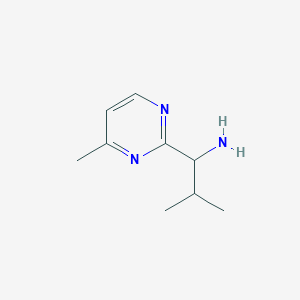
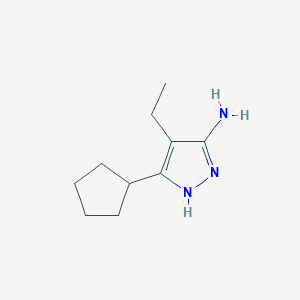
![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)
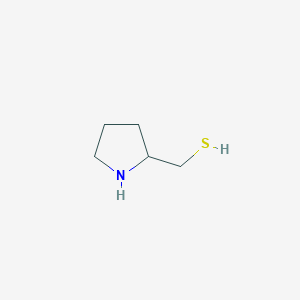
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)

